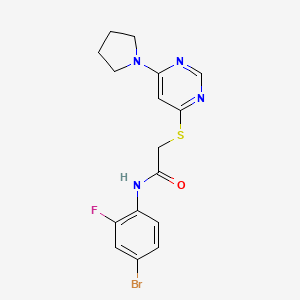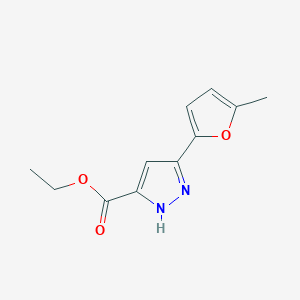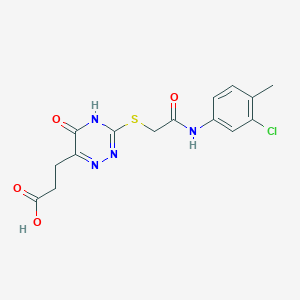
3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves complex reactions that yield a variety of heterocyclic compounds. For instance, the Ugi reaction has been employed to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of cyclic dipeptidyl ureas . Similarly, the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents has led to the formation of novel triazine derivatives with potential anti-tumor properties .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazine ring, which is a common feature in the molecules studied. X-ray diffraction has been used to determine the structure of these compounds, revealing details such as tautomeric forms and hydrogen bonding . The triazine ring serves as a scaffold for various substitutions that can significantly alter the biological activity and physical properties of the compounds .
Chemical Reactions Analysis
The triazine core of these compounds is highly reactive and can undergo various chemical reactions. For example, the treatment of selected [1,2,4]triazines with diazomethane leads to the formation of O-methyl derivatives . The reactivity of the triazine ring also allows for the synthesis of diverse derivatives through condensation with different reagents, such as active methylene compounds, aromatic aldehydes, and activated unsaturated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents such as fluorine and nitro groups can enhance the antimicrobial activity of the compounds . Additionally, the introduction of a thioxo group into the triazine ring can lead to compounds with significant anti-inflammatory activity . The interaction with cyclic anhydrides of non-symmetric dicarboxylic acids has been shown to affect the regioselectivity of the cyclization processes, which in turn influences the physical properties of the resulting compounds .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Direct Synthesis of Oxazolines : The direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions showcases an efficient approach to synthesizing heterocyclic compounds. This methodology highlights the versatility of triazine derivatives in facilitating ring closure reactions to produce oxazolines, which are pivotal in various synthetic organic and medicinal chemistry applications (Bandgar & Pandit, 2003).
Anticancer Activity of Triazinone Derivatives : Research into S-glycosyl and S-alkyl derivatives of triazinone compounds demonstrates significant anticancer activities against various cancer cell lines. These findings underscore the potential of triazine-based compounds in developing new anticancer agents, highlighting their application in therapeutic drug discovery (Saad & Moustafa, 2011).
Biological Evaluation and Compound Interaction
DNA Binding Studies and Antiproliferative Activity : Novel Pt(II)-complexes with an L-alanyl-based ligand demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA. These findings suggest the utility of triazine derivatives in designing metal-based drugs with potential dual action, combining the metal center's properties with the biological activity of the triazine moiety (Riccardi et al., 2019).
Cobalt Complexes with Triazine Schiff Base Ligands : The synthesis and characterization of cobalt complexes supported by triazine Schiff base ligands, along with their biological evaluation, demonstrate the role of triazine derivatives in developing metal complexes with potential applications in biochemistry and pharmacology. These complexes' interaction with DNA and proteins further illustrates the broad applicability of triazine-based compounds in studying and modulating biological systems (Parveen et al., 2018).
Eigenschaften
IUPAC Name |
3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQOKVHGOWRFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)
![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
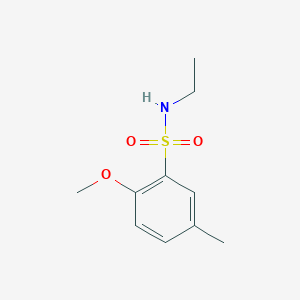
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)
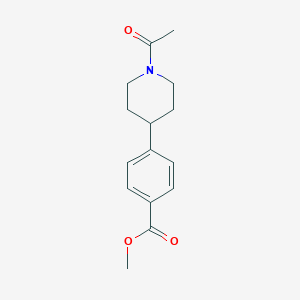

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)
